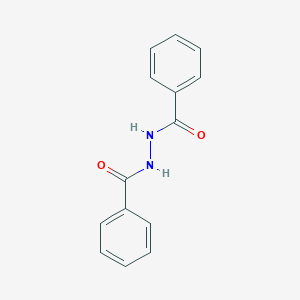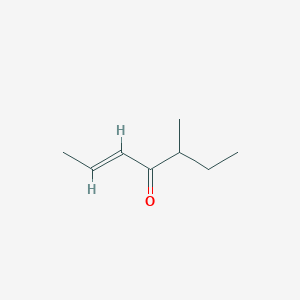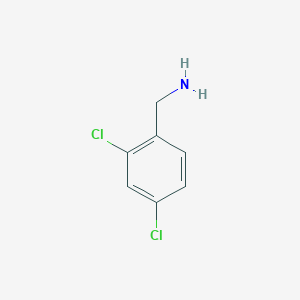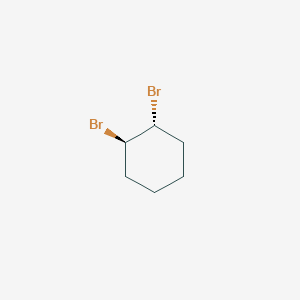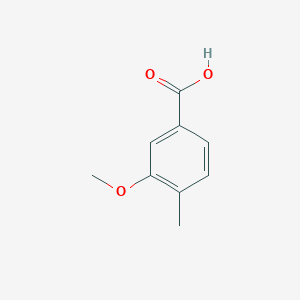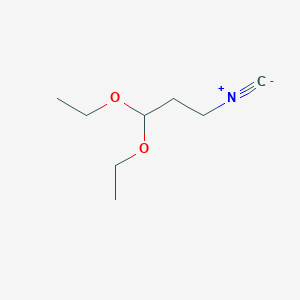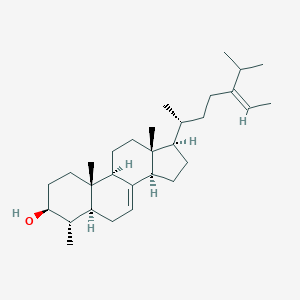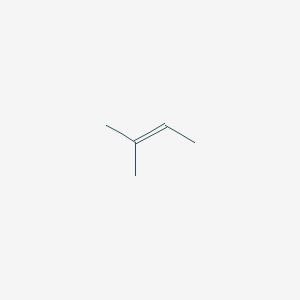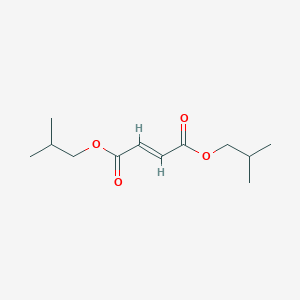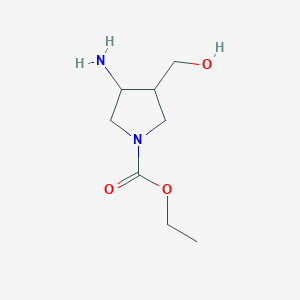
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as EAHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This molecule is a derivative of pyrrolidine, which is a five-membered heterocyclic compound that contains a nitrogen atom, and is commonly found in a variety of natural products and pharmaceuticals.
Applications De Recherche Scientifique
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is as a building block for the synthesis of various bioactive compounds. For example, Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be used to synthesize pyrrolidine-based inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and cathepsin S, which are involved in the regulation of glucose metabolism and immune function, respectively. Additionally, Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be used to synthesize analogs of natural products such as azaspiracid-1, which is a potent marine toxin that has been linked to seafood poisoning.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. For example, pyrrolidine-based inhibitors of DPP-4 have been shown to increase insulin secretion and lower blood glucose levels in animal models of diabetes. Similarly, pyrrolidine-based inhibitors of cathepsin S have been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
Effets Biochimiques Et Physiologiques
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific compound or system being studied. For example, pyrrolidine-based inhibitors of DPP-4 have been shown to increase insulin secretion and lower blood glucose levels in animal models of diabetes. Similarly, pyrrolidine-based inhibitors of cathepsin S have been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. Overall, the biochemical and physiological effects of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate are dependent on the specific compound or system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several advantages for use in lab experiments, including its high purity and stability, its ability to serve as a building block for the synthesis of various bioactive compounds, and its potential for use in the development of new drugs. However, there are also some limitations to the use of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in lab experiments, including its relatively low yield and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, including the development of new synthetic methods for the compound, the identification of new bioactive compounds that can be synthesized using Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate as a building block, and the exploration of the biochemical and physiological effects of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate and its analogs. Additionally, there is potential for the use of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in the development of new drugs for a variety of diseases, including diabetes, cancer, and autoimmune diseases. Overall, the future of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate research is promising, and there is much to be learned about this fascinating compound and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves the reaction of ethyl 4-bromo-3-oxobutanoate with 1,3-diaminopropane in the presence of sodium hydride and acetic acid. This reaction results in the formation of ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, which can be purified by column chromatography. The overall yield of this reaction is around 50-60%, and the purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
128740-40-9 |
|---|---|
Nom du produit |
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3 |
Clé InChI |
ZWKLUSFPRRYDGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
SMILES canonique |
CCOC(=O)N1CC(C(C1)N)CO |
Synonymes |
1-Pyrrolidinecarboxylicacid,3-amino-4-(hydroxymethyl)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



